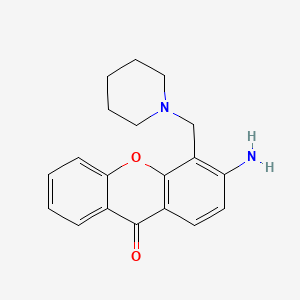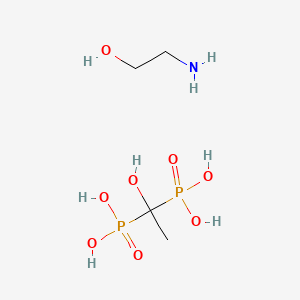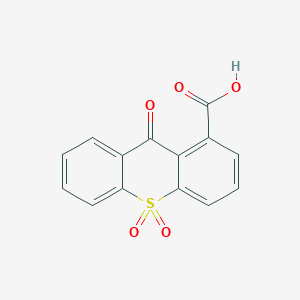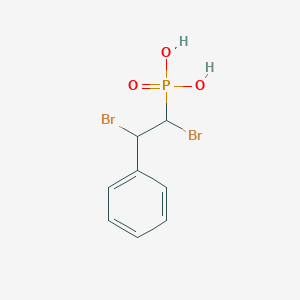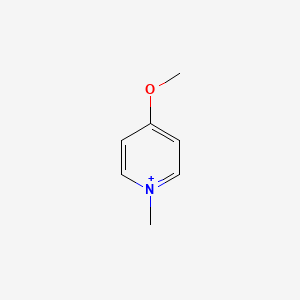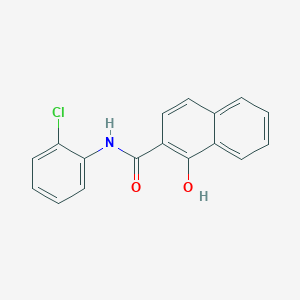
2-Ethyl-N-hydroxy-N-phenylhexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-N-hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C14H21NO2. It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to a hexanamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-hydroxy-N-phenylhexanamide typically involves the reaction of 2-ethylhexanoic acid with N-hydroxy-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-N-hydroxy-N-phenylhexanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 2-ethyl-N-phenylhexanamide.
Reduction: Formation of 2-ethyl-N-hydroxy-N-phenylhexylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Applications De Recherche Scientifique
2-Ethyl-N-hydroxy-N-phenylhexanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Ethyl-N-hydroxy-N-phenylhexanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the glucose metabolic pathway in bacteria by binding to enzymes such as glucose dehydrogenase, thereby disrupting bacterial growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hydroxy-N-phenylhexanamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.
2-Ethyl-N-phenylhexanamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Ethyl-N-hydroxyhexanamide:
Uniqueness
2-Ethyl-N-hydroxy-N-phenylhexanamide is unique due to the presence of all three functional groups (ethyl, hydroxy, and phenyl) on the hexanamide backbone. This combination of functional groups imparts specific chemical and biological properties that make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
53253-28-4 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
2-ethyl-N-hydroxy-N-phenylhexanamide |
InChI |
InChI=1S/C14H21NO2/c1-3-5-9-12(4-2)14(16)15(17)13-10-7-6-8-11-13/h6-8,10-12,17H,3-5,9H2,1-2H3 |
Clé InChI |
JOPIKRKZHVMDSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)N(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


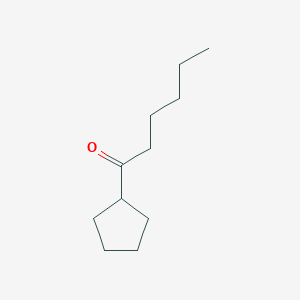
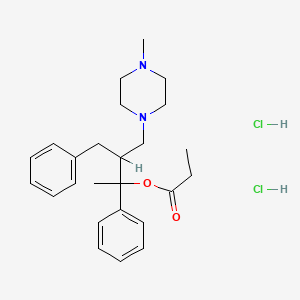
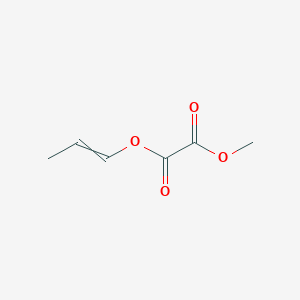

![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)

